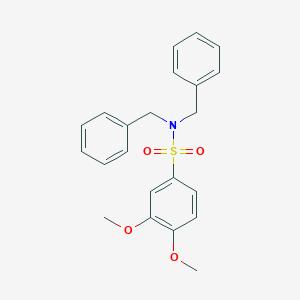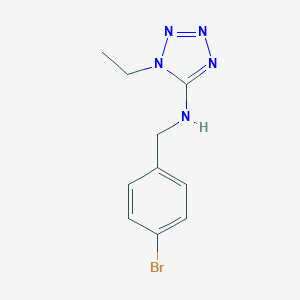![molecular formula C12H10ClNO B275714 2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)
2-[(4-Chlorophenyl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)methoxy]pyridine, also known as CPM, is a chemical compound that has been widely studied for its various applications in scientific research. It is a pyridine-based chemical that has a chlorophenyl group and a methoxy group attached to it. CPM is known for its ability to modulate certain receptors in the brain, making it a useful tool for studying various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)methoxy]pyridine involves its ability to bind to specific receptors in the brain. Specifically, 2-[(4-Chlorophenyl)methoxy]pyridine has been shown to bind to the alpha7 nicotinic acetylcholine receptor, which is involved in a variety of neurological processes including learning and memory. By binding to this receptor, 2-[(4-Chlorophenyl)methoxy]pyridine can modulate its function and alter the activity of the neurons that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Chlorophenyl)methoxy]pyridine are complex and varied, depending on the specific receptor and neuronal system that it is acting on. In general, 2-[(4-Chlorophenyl)methoxy]pyridine has been shown to have a modulatory effect on the activity of certain neurons, which can lead to changes in behavior, cognition, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-Chlorophenyl)methoxy]pyridine in lab experiments is its ability to selectively modulate certain receptors in the brain. This allows researchers to study the function of these receptors in a more precise and controlled manner. However, one limitation of using 2-[(4-Chlorophenyl)methoxy]pyridine is that it may have off-target effects on other receptors or neuronal systems, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(4-Chlorophenyl)methoxy]pyridine and its applications in scientific research. Some possible areas of investigation include the development of new drugs that target the alpha7 nicotinic acetylcholine receptor, the use of 2-[(4-Chlorophenyl)methoxy]pyridine to study the effects of environmental toxins on the brain, and the exploration of 2-[(4-Chlorophenyl)methoxy]pyridine's potential therapeutic uses in neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(4-Chlorophenyl)methoxy]pyridine, as well as its potential limitations as a research tool.
Synthesemethoden
The synthesis of 2-[(4-Chlorophenyl)methoxy]pyridine involves the reaction of 4-chlorobenzyl chloride with 2-hydroxypyridine in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium methoxide to yield the final compound, 2-[(4-Chlorophenyl)methoxy]pyridine.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)methoxy]pyridine has been extensively studied for its various applications in scientific research. It is commonly used as a tool to study the function of certain receptors in the brain, including the nicotinic acetylcholine receptors and the alpha7 nicotinic acetylcholine receptor. 2-[(4-Chlorophenyl)methoxy]pyridine has also been used to study the effects of certain drugs on these receptors, as well as to investigate the potential therapeutic uses of these drugs.
Eigenschaften
Molekularformel |
C12H10ClNO |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 |
InChI-Schlüssel |
HZTXJKJNIOGDMO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)


![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)


![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)